N-(2-methoxyphenyl)ethanediamide -

N-(2-methoxyphenyl)ethanediamide

Catalog Number: EVT-5016122
CAS Number:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl (2-Furyl)-N-(2-Methoxyphenyl)Aminomethylphosphonate

  • Compound Description: Dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate (2a) is a furan-deriving aminophosphonate that has shown interesting cytotoxicity in esophageal cancer cell lines. Studies have indicated that 2a induces apoptosis in these cell lines. []

N-(2-Methoxyphenyl)phthalamate

  • Compound Description: N-(2-Methoxyphenyl)phthalamate is a product formed during the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide. The significant rate enhancement observed in the hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide compared to N-morpholinobenzamide is attributed to the formation of N-(2-methoxyphenyl)phthalamate as an intermediate. []

N'-Morpholino-N-(2'-methoxyphenyl)phthalamide

  • Compound Description: N'-Morpholino-N-(2'-methoxyphenyl)phthalamide (1) undergoes alkaline hydrolysis to form N-(2'-methoxyphenyl)phthalamate. The reaction is significantly faster than the hydrolysis of N-morpholinobenzamide, attributed to the formation of N-(2'-methoxyphenyl)phthalimide as an intermediate. Studies involving solvent deuterium kinetic isotope effects suggest an imide-intermediate mechanism for this hydrolysis reaction. []

N-(2'-methoxyphenyl)phthalimide

  • Compound Description: This compound acts as a key intermediate in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide, contributing to the significantly faster reaction rate compared to the hydrolysis of N-morpholinobenzamide. []

N'-Morpholino-N-(2'-Methoxyphenyl)-5-nitrophthalamide

  • Compound Description: N'-Morpholino-N-(2'-methoxyphenyl)-5-nitrophthalamide (5) is structurally similar to N'-morpholino-N-(2'-methoxyphenyl)phthalamide but with a nitro group at the 5-position of the phthalimide ring. Studies using this compound and its structural analogs provided evidence for the imide-intermediate mechanism in the alkaline cleavage of these phthalamides. []

N'-Morpholino-N-(2'-methoxyphenyl)-4-nitrophthalamide

  • Compound Description: N'-Morpholino-N-(2'-methoxyphenyl)-4-nitrophthalamide (6) serves as a structural analog to N'-morpholino-N-(2'-methoxyphenyl)phthalamide. This compound possesses a nitro group at the 4-position of the phthalimide ring and provides further support for the imide-intermediate mechanism involved in the alkaline cleavage of these types of phthalamides. []

N-(2'-Methoxyphenyl)-4-nitrophthalimide

  • Compound Description: N-(2'-methoxyphenyl)-4-nitrophthalimide (7) is a product identified in the cleavage of both N'-morpholino-N-(2'-methoxyphenyl)-4-nitrophthalamide and N-(2'-methoxyphenyl)-5-nitrophthalamide under alkaline conditions. This finding supports the proposed imide-intermediate mechanism for this type of hydrolysis reaction. []

N-(2-Hydroxyphenyl)phthalamic Acid

  • Compound Description: N-(2-Hydroxyphenyl)phthalamic acid (7) is a structural analog of N-(2-methoxyphenyl)phthalamic acid (8) where the methoxy group is replaced by a hydroxy group. Kinetic studies on the acidic cleavage of 7 and 8 showed that 7 does not exhibit the anticipated intramolecular general acid catalysis from its 2-OH group. This suggests that the presence of the 2-OH group does not significantly accelerate the reaction rate in the case of 7. []

N-(2-Methoxyphenyl)phthalamic Acid

  • Compound Description: N-(2-Methoxyphenyl)phthalamic acid (8) is used in comparative kinetic studies with N-(2-hydroxyphenyl)phthalamic acid (7) to investigate the impact of the 2-OH group on the acidic cleavage of these compounds. The results demonstrated that the presence of a 2-OH group in 7 did not lead to the expected intramolecular general acid catalysis, suggesting its minimal role in accelerating the reaction rate compared to 8. []

N-(2'-methoxyphenyl)benzamide

  • Compound Description: N-(2'-methoxyphenyl)benzamide (3) is a benzamide derivative used as a reference compound in a kinetic study of the hydrolysis of N-(2'-hydroxyphenyl)phthalamic acid (1) and N-(2'-methoxyphenyl)phthalamic acid (2) in a highly alkaline medium. The study aimed to understand the influence of the ortho-substituent on the reactivity of the amide bond. []

N-(2-methoxyphenyl)hydroxylamine

  • Compound Description: N-(2-methoxyphenyl)hydroxylamine is a critical metabolite shared by both o-anisidine (2-methoxyaniline) and 2-nitroanisole (2-methoxynitrobenzene), both recognized as environmental pollutants and bladder carcinogens. This metabolite holds significance due to its spontaneous decomposition into reactive species like nitrenium and/or carbenium ions. These ions can lead to the formation of DNA adducts, contributing to the genotoxic effects of o-anisidine and 2-nitroanisole. []

o-Anisidine

  • Compound Description: o-Anisidine (2-methoxyaniline) is an industrial and environmental pollutant classified as a bladder carcinogen in rodents. Metabolically, it is transformed into N-(2-methoxyphenyl)hydroxylamine, which is considered the proximate carcinogenic metabolite. This activation process primarily involves the cytochrome P450 enzyme, CYP2E1. []

2-Nitroanisole

  • Compound Description: 2-Nitroanisole (2-methoxynitrobenzene) is an environmental pollutant and bladder carcinogen that, like o-anisidine, is metabolized to the carcinogenic N-(2-methoxyphenyl)hydroxylamine. Xanthine oxidase is the primary enzyme involved in this metabolic conversion. []

4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI)

    2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2, 3-dihydroisoindol-1-one

    • Compound Description: This compound is a cyclized amide analog of 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido)ethyl]piperazine (p-MPPI) designed to improve in vivo stability. It exhibits a very high affinity for 5-HT1A receptors (Ki = 0.05 nM). []

    3-hydroxy-6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}- 3- phenyl-2,3-dihydroisoindol-1-one

    • Compound Description: This is another cyclized amide analog of p-MPPI, displaying a high affinity for 5-HT1A receptors (Ki = 0.65 nM). It was designed to enhance metabolic stability compared to p-MPPI. []

      5-(4-bromophenyl)-1-{2-[4-(2-methoxyphenyl)- piperazin-1-yl]ethyl}pyrrolidin-2-one

      • Compound Description: This cyclized amide derivative of p-MPPI was synthesized to enhance its metabolic stability. Despite exhibiting a moderate affinity for 5-HT1A receptors (Ki = 1.09 nM), it showed limited brain uptake and non-selective binding to 5-HT1A receptors in vivo in rats. []

      5-(4-iodophenyl)-1-{2-[4-(2-methoxyphenyl)piperazin- 1-yl]ethyl}pyrrolidin-2-one

      • Compound Description: This compound is another cyclized amide derivative of p-MPPI with improved metabolic stability. It shows moderate affinity for 5-HT1A receptors (Ki = 2.54 nM) but displays low brain uptake and non-selective binding to 5-HT1A receptors in vivo in rats. []

      2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro- isoindol-1-one

      • Compound Description: This cyclized amide derivative of p-MPPI was designed to enhance metabolic stability but exhibited a lower affinity for 5-HT1A receptors (Ki = 14.9 nM) compared to other analogs. []

      4‐(2′‐Methoxyphenyl)‐1‐[2′‐[N‐(2″‐pyridinyl)‐p‐[18F]fluorobenzamido]ethyl]piperazine (p‐[18F]MPPF)

      • Compound Description: This is a new serotonin 5-HT1A antagonist radiolabeled with fluorine-18 for use in positron emission tomography (PET) studies. It demonstrates good brain uptake, crosses the blood-brain barrier, and exhibits low non-specific binding. It also displays stability of the carbon-fluorine bond in vivo. []

      N‐(2‐methoxyphenyl)piperazine Derivatives

      • Compound Description: These are a group of compounds designed and synthesized to target serotonergic receptors, particularly with the goal of developing new antidepressant agents. The compounds were evaluated for their affinity towards 5-HT1A, 5-HT6, and 5-HT7 receptors. Promising results were observed, with some compounds demonstrating good affinity for 5-HT1A and 5-HT7 receptors and displaying antidepressant-like activity in in vivo studies. []

      N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

      • Compound Description: These compounds were designed as potential therapeutic agents for neurological and psychiatric disorders by targeting dopamine D2 and D3 receptors. Within this group, the partial agonist BP 897 served as the initial lead structure, and modifications to the spacer and aryl groups led to the development of N-alkylated 1-(2-methyoxyphenyl)piperazines with enhanced affinity and selectivity for the dopamine D3 receptor. []

      N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide

      • Compound Description: This compound, also known as Rec 15/3079, is a novel 5-HT1A receptor antagonist. It exhibits high affinity for the 5-HT1A receptor (Ki = 0.2 nM) and acts as a competitive, silent antagonist at this receptor. It displays potent antagonism against 8-OH-DPAT-induced hypothermia and forepaw treading in rodents. Notably, it shows beneficial effects on bladder function without significant central nervous system side effects. []

      N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) Cyclohexanecarboxamide (WAY 100635)

      • Compound Description: WAY 100635 is a high-affinity antagonist for 5-HT1A receptors, demonstrating its activity in both the dorsal raphe nucleus (DRN) and CA1 region of the hippocampus. Studies have shown its ability to block the effects of 5-HT1A receptor agonists in these brain regions, suggesting its potential as a pharmacological tool for investigating 5-HT1A receptor function. []
      • Compound Description: This is a radiolabeled version of the selective 5-HT1A receptor antagonist WAY-100635, used in positron emission tomography (PET) studies to quantify 5-HT1A receptor occupancy in the human brain. It's particularly valuable in studying the occupancy of novel 5-HT1A receptor ligands in clinical trials. []

      2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

      • Compound Description: DU 125530 is a novel, highly selective, and silent 5-HT1A receptor antagonist. It's currently under clinical development for potential use in treating anxiety and mood disorders. In human studies using PET imaging, DU 125530 demonstrated dose-dependent occupancy of 5-HT1A receptors with minimal acute side effects, indicating its potential as a therapeutic agent. []

      Tris(2-methoxyphenyl)antimony bis(2,5-difluorobenzoate)

      • Compound Description: Tris(2-methoxyphenyl)antimony bis(2,5-difluorobenzoate) is an organoantimony compound synthesized via oxidative addition reaction. The crystal structure reveals a distorted trigonal-bipyramidal coordination around the antimony atom. This compound is characterized by its unique structural features and the presence of intramolecular interactions. []

      S-(2-Methoxyphenyl)-N-(2,6-dimethylphenyl)-dithiourethane

      • Compound Description: S-(2-Methoxyphenyl)-N-(2,6-dimethylphenyl)-dithiourethane is a dithiourethane derivative that has been investigated for its oxidation products. The primary oxidation of this compound can lead to the formation of either an S-oxide or a sulfensäure, and the exact product formed has been a subject of investigation. []

      Properties

      Product Name

      N-(2-methoxyphenyl)ethanediamide

      IUPAC Name

      N'-(2-methoxyphenyl)oxamide

      Molecular Formula

      C9H10N2O3

      Molecular Weight

      194.19 g/mol

      InChI

      InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13)

      InChI Key

      KDZULTFDTFXALE-UHFFFAOYSA-N

      SMILES

      COC1=CC=CC=C1NC(=O)C(=O)N

      Canonical SMILES

      COC1=CC=CC=C1NC(=O)C(=O)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.